![molecular formula C18H14N4O3 B3016599 N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 929471-00-1](/img/structure/B3016599.png)
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide
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Description
This compound contains several functional groups including a benzofuran, a triazole, and a methoxyphenyl group. Benzofurans are oxygen-containing heterocyclic compounds that are part of many bioactive molecules. Triazoles are nitrogen-containing heterocycles known for their stability and versatility in various chemical reactions. The methoxyphenyl group is a common substituent in organic chemistry with the methoxy- part indicating the presence of an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the triazole ring could be formed via a cyclization reaction . The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of aromatic rings (benzofuran and phenyl) would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the triazole ring is known to participate in various chemical reactions . The methoxy group in the methoxyphenyl part could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar methoxy group could impact its solubility, melting point, and boiling point .Scientific Research Applications
Organic Synthesis
These compounds are often used in organic synthesis. For instance, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one” is synthesized using ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst . This methodology has been applied to the unique preparation of the potential bioactive compound .
Bioactive Compounds
Triazole derivatives produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Fungicide, Bactericide, and Herbicide Formulations
3-Aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations . This suggests that these compounds could have potential applications in agriculture and pest control.
Anticancer Activity
The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The synthesized compound “2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide” was studied in vitro for its anticancer activity .
Inhibition of Linoleate Oxygenase Activity
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . This suggests potential applications in the treatment of diseases related to the overactivity of this enzyme.
Protein Inhibitory Action
Mercapto- and thione-substituted 1,2,4-triazole moieties are important structural features of a wide range of synthetic medicines . They have been reported to have protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-13-8-6-11(7-9-13)16-19-18(22-21-16)20-17(23)15-10-12-4-2-3-5-14(12)25-15/h2-10H,1H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNINBIVIRNVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide |
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